(1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate (1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate
Brand Name: Vulcanchem
CAS No.: 16088-09-8
VCID: VC0176140
InChI: InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1
SMILES: CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N
Molecular Formula: C11H18N2O4
Molecular Weight: 242.275

(1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate

CAS No.: 16088-09-8

Main Products

VCID: VC0176140

Molecular Formula: C11H18N2O4

Molecular Weight: 242.275

(1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate - 16088-09-8

CAS No. 16088-09-8
Product Name (1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate
Molecular Formula C11H18N2O4
Molecular Weight 242.275
IUPAC Name acetic acid;(1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol
Standard InChI InChI=1S/C9H14N2O2.C2H4O2/c10-7-3-1-6(2-4-7)9(13)8(11)5-12;1-2(3)4/h1-4,8-9,12-13H,5,10-11H2;1H3,(H,3,4)/t8-,9-;/m1./s1
Standard InChIKey JEZBESJFZVUBSW-VTLYIQCISA-N
SMILES CC(=O)O.C1=CC(=CC=C1C(C(CO)N)O)N
Synonyms (1R,2R)-2-aMino-1-(4-aMinophenyl)propane-1,3-diol acetate
Last Modified Aug 20 2021
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